3-Iodo-2-methoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

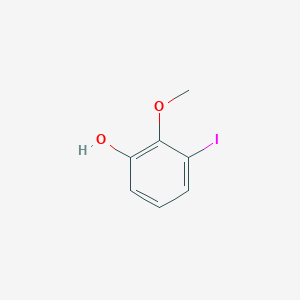

3-Iodo-2-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Iodo-2-methoxyphenol can be synthesized through several methods. One common approach involves the iodination of 2-methoxyphenol (guaiacol). This reaction typically uses iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds as follows:

C7H8O2+I2+H2O2→C7H7IO2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing bulk reagents and automated processes.

Análisis De Reacciones Químicas

Types of Reactions

3-Iodo-2-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., methanol, ethanol).

Major Products

Substitution: Formation of substituted phenols.

Oxidation: Formation of 3-iodo-2-methoxybenzaldehyde or 3-iodo-2-methoxybenzoic acid.

Reduction: Formation of 2-methoxyphenol.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Iodo-2-methoxyphenol plays a significant role as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting various conditions, particularly neurological disorders. Research indicates that derivatives of 2-methoxyphenols exhibit selective inhibition of cyclooxygenase-2 (COX-2), making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) . Additionally, studies have shown that halogenated phenols can interact with cellular components, which may enhance their therapeutic efficacy .

Case Study: COX-2 Inhibition

A quantitative structure-activity relationship (QSAR) study highlighted the relationship between the antioxidant capacity and COX-2 inhibition of various 2-methoxyphenols, providing insights into their potential as anti-inflammatory agents .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its application improves the efficacy of pesticides and herbicides, contributing to enhanced crop yields. The compound's ability to modify biological activity is crucial in developing safer and more effective agricultural products .

Material Science

The compound is also explored in material science for creating novel materials such as polymers and coatings. These materials exhibit improved chemical resistance and durability, which are essential for various industrial applications. The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability .

Biochemical Research

Biochemically, this compound is investigated for its interactions with enzymes and receptors. It serves as a valuable tool in understanding biological processes and identifying potential therapeutic targets. Research has demonstrated its role in enzyme inhibition studies, providing insights into metabolic pathways and disease mechanisms .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 3-iodo-2-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Iodo-3-methoxyphenol: Similar structure but with different positional isomerism.

3-Bromo-2-methoxyphenol: Bromine atom instead of iodine.

3-Iodo-4-methoxyphenol: Methoxy group at a different position.

Uniqueness

3-Iodo-2-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and interaction with other molecules. The iodine atom provides distinct chemical properties, such as increased molecular weight and potential for halogen bonding, which can be advantageous in various applications.

Actividad Biológica

3-Iodo-2-methoxyphenol (C10H11IO2), also known as 3-iodoguaiacol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, which enhances its reactivity and biological activity. Its chemical structure can be represented as follows:

The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The iodine substituent is believed to enhance binding affinity to specific enzymes or receptors, leading to modulation of biochemical pathways.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Research has shown that compounds similar to this compound may possess anticancer effects. For instance, studies on related methoxyphenols have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antioxidant Activity : The compound's structure allows it to act as a radical scavenger, potentially protecting cells from oxidative stress. Quantitative structure-activity relationship (QSAR) studies have indicated that methoxyphenols can inhibit COX-2 and exhibit antioxidant activity through mechanisms involving radical scavenging .

Case Studies

Several studies have highlighted the biological activities of this compound and its derivatives:

- Antimicrobial Efficacy : A study reported that this compound showed significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cytotoxicity Assessments : In vitro cytotoxicity tests using human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating potential as a therapeutic agent in oncology .

Data Table: Biological Activities of this compound

Propiedades

Fórmula molecular |

C7H7IO2 |

|---|---|

Peso molecular |

250.03 g/mol |

Nombre IUPAC |

3-iodo-2-methoxyphenol |

InChI |

InChI=1S/C7H7IO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 |

Clave InChI |

VKYDQVOUEGVYNF-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC=C1I)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.